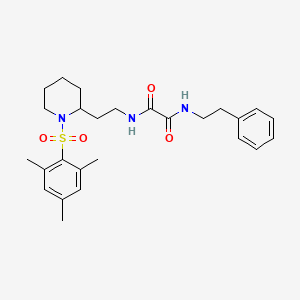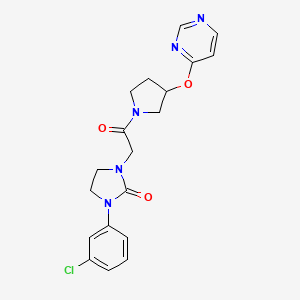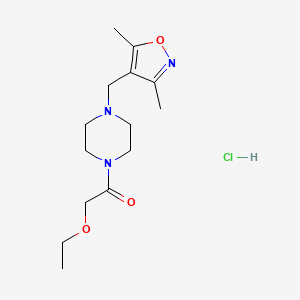![molecular formula C16H11N5O3S B2491455 N-(2-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)-2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミド CAS No. 1795088-98-0](/img/structure/B2491455.png)
N-(2-(イミダゾ[2,1-b]チアゾール-6-イル)フェニル)-2,6-ジオキソ-1,2,3,6-テトラヒドロピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H11N5O3S and its molecular weight is 353.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
化合物のヒトがん細胞株に対する細胞毒性が調べられています。具体的には、誘導体2-(6-(4-クロロフェニル)イミダゾ[2,1-b]チアゾール-3-イル)-N-(6-(4-(4-メトキシベンジル)ピペラジン-1-イル)ピリジン-3-イル)アセトアミド (5l)は、ソラフェニブ (IC50 = 5.2 μM) と比較して、MDA-MB-231 乳がん細胞に対して有望な阻害効果を示しました (IC50 = 1.4 μM)。また、MDA-MB-231 に対して HepG2 細胞よりも選択性を示しました .
ビスヘテロサイクルと生物活性
イミダゾ[2,1-b]チアゾールを含むビスヘテロサイクルは、その多様な生物学的および薬理学的活性により注目を集めています。 これらには、DNA 結合応用、抗結核特性、抗菌効果、非競合的 mGluR1 アンタゴニズム、抗真菌活性、抗うつ作用、抗腫瘍効果、および抗ウイルス特性が含まれます .
白血病および前立腺がん阻害
化合物3bは、関連するイミダゾ[2,1-b]チアゾール誘導体であり、白血病細胞株 SR および HL-60 (TB) および前立腺がん細胞株 DU-145 に対して有意な阻害効果を示しました。 注目すべきことに、それぞれ -11.51%、-3.50%、および -8.65% の増殖阻害率を達成しました .
アリールヒドラゾンと抗増殖活性
新しいイミダゾ[2,1-b]チアゾールベースのアリールヒドラゾンが合成され、抗増殖の可能性について評価されました。 化合物9iと9mは、MDA-MB-231 乳がん細胞に対して有望な細胞毒性を示しました .
幅広い薬理学的活性
イミダゾ[2,1-b]チアゾールは、抗真菌、抗菌、抗炎症、抗高血圧特性など、幅広い薬理学的活性を示しています。 また、嚢胞性線維症膜貫通伝導調節因子 (CFTR) 選択的増強剤としても使用されます .
作用機序
Target of Action
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically those found in ovarian, colon, renal, and leukemia cell lines .
Mode of Action
The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide interacts with its targets by inhibiting their proliferation . This is achieved through a series of biochemical reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . This process involves amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .
Biochemical Pathways
The biochemical pathways affected by N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involve the inhibition of cell proliferation . The compound’s interaction with its targets leads to changes in the cell cycle, resulting in the inhibition of cell growth and division . The downstream effects of this interaction include the death of cancer cells and the reduction of tumor size .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is the inhibition of cancer cell proliferation . This leads to a decrease in tumor size and potentially the eradication of the cancer cells . The compound has shown broad-spectrum antiproliferative activity against all tested cell lines .
生化学分析
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some imidazo[2,1-b]thiazole derivatives have been found to inhibit Raf kinases , which play a crucial role in cell signaling pathways .
Cellular Effects
It is known that imidazo[2,1-b]thiazole derivatives can have broad-spectrum antiproliferative activity against various cell lines . For example, one derivative displayed significant growth inhibitions against ovarian cancer, colon cancer, renal cancer, and leukemia cell lines .
Molecular Mechanism
The molecular mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is not fully understood. It is known that imidazo[2,1-b]thiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, some derivatives have been found to inhibit Raf kinases , which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[2,1-b]thiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that imidazo[2,1-b]thiazole derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that imidazo[2,1-b]thiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that imidazo[2,1-b]thiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that imidazo[2,1-b]thiazole derivatives can be directed to specific compartments or organelles .
特性
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c22-13-7-11(18-15(24)20-13)14(23)17-10-4-2-1-3-9(10)12-8-21-5-6-25-16(21)19-12/h1-8H,(H,17,23)(H2,18,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSAEXSTYVNJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)
![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![1-(4-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491378.png)

![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![4-[5-(5-Chloro-2-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B2491394.png)
